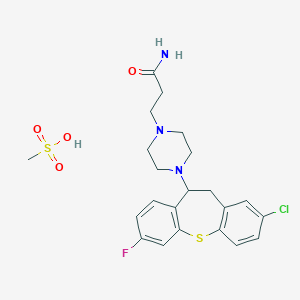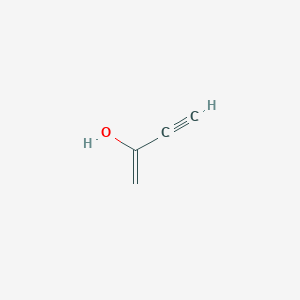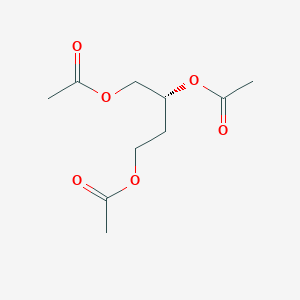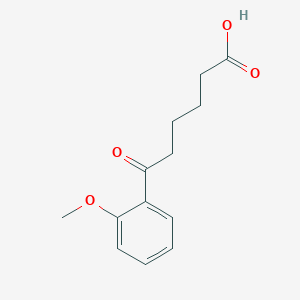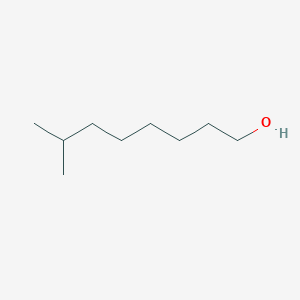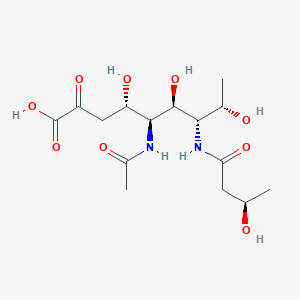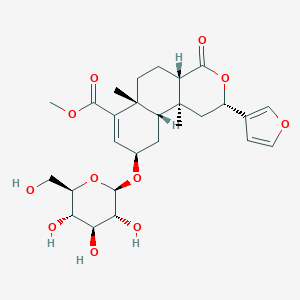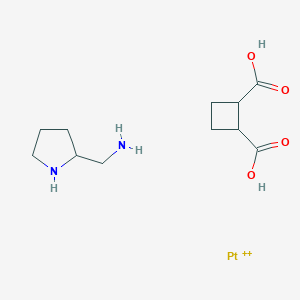
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is also known as JM216 and has been found to have antitumor activity against a wide range of cancer types.
Mechanism Of Action
The mechanism of action of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the formation of DNA adducts that interfere with DNA replication and transcription. The compound binds to the DNA molecule and causes structural changes that prevent the DNA from being replicated or transcribed. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical And Physiological Effects
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is its low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment. However, the compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and handling.
Future Directions
There are a number of future directions for research on 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II). One area of research is the development of new formulations that can improve the delivery of the compound to cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is a need to explore the potential use of the compound in combination with other cancer treatments, such as chemotherapy and radiotherapy.
In conclusion, 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has shown promising results in cancer treatment. Its low reactivity towards biological molecules makes it an ideal candidate for use in cancer treatment. Further research is needed to explore the potential use of the compound in combination with other cancer treatments and to develop new formulations that can improve its delivery to cancer cells.
Synthesis Methods
The synthesis of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the reaction of cisplatin with a cyclic amine, such as pyrrolidine, in the presence of cyclobutane dicarboxylic acid. The reaction results in the formation of a chelate complex that is highly stable and has a low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment.
Scientific Research Applications
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been extensively studied for its potential use in cancer treatment. It has been found to have antitumor activity against a wide range of cancer types, including ovarian, breast, lung, and colon cancer. The compound has also been found to be effective against cancer cells that have developed resistance to other platinum-based compounds, such as cisplatin.
properties
CAS RN |
103746-25-4 |
|---|---|
Product Name |
2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) |
Molecular Formula |
C11H20N2O4Pt+2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
InChI Key |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Canonical SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



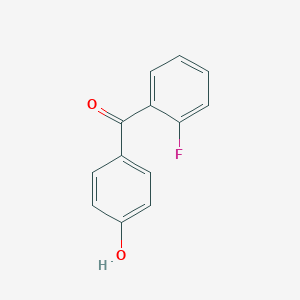
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
